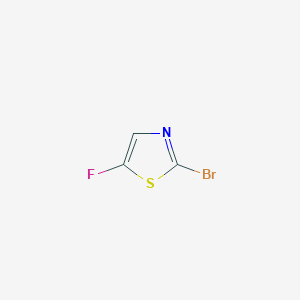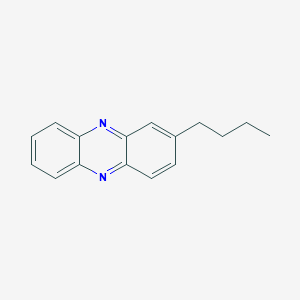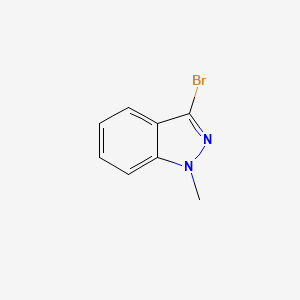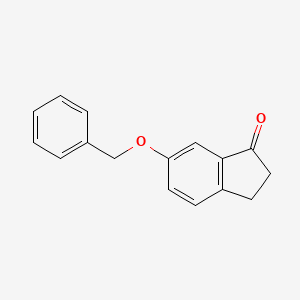
2-Propoxynicotinic acid
Overview
Description
This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
2-Propoxynicotinic acid is a derivative of nicotinic acid . Nicotinic acid, also known as niacin, is a stimulatory alkaloid that primarily targets nicotinic cholinergic receptors . These receptors are found in various locations, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .
Mode of Action
Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits . The interaction of nicotinic acid with these receptors stimulates neurons and ultimately blocks synaptic transmission .
Biochemical Pathways
Nicotine, a related compound, is known to be metabolized through three pathways: thepyridine pathway , the pyrrolidine pathway , and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways have been identified in bacteria, and multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these pathways .
Pharmacokinetics
The solid-state identity of 2-hydroxynicotinic acid, another derivative of nicotinic acid, has been found to exist in four polymorphs . This suggests that the pharmacokinetics of this compound could be influenced by its polymorphic forms, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Nicotinic acid, a related compound, has been shown to have a broad spectrum of effects, including increasing hdl cholesterol levels while decreasing triglyceride, ldl cholesterol, and lipoprotein(a) levels .
Action Environment
The action environment of this compound is likely to influence its action, efficacy, and stability. For example, the formation of distinct polymorphs of 2-hydroxynicotinic acid can be affected by using various acidic additives . This suggests that the action of this compound could also be influenced by environmental factors such as pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxynicotinic acid typically involves the reaction of 2-chloronicotinic acid with propanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the oxidation of 2-propylpyridine using nitric acid. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-propoxy-3-pyridinecarboxylic acid N-oxide.
Reduction: Reduction reactions can convert it into 2-propoxy-3-pyridinecarboxylic acid hydrazide.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: 2-propoxy-3-pyridinecarboxylic acid N-oxide.
Reduction: 2-propoxy-3-pyridinecarboxylic acid hydrazide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Propoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Chloronicotinic acid: Used as a precursor in the synthesis of various nicotinic acid derivatives.
2-Methoxynicotinic acid: Similar in structure but with a methoxy group instead of a propoxy group.
2-Ethoxynicotinic acid: Contains an ethoxy group, differing slightly in its chemical properties.
Uniqueness: 2-Propoxynicotinic acid is unique due to its specific propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-propoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCSFANSYKLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)


![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)




![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)



